2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride
Overview
Description
“2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride” is a cyclic organic compound with the CAS Number: 1269455-96-0 . It is commonly used in various scientific experiments due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular weight of this compound is 149.66 . The IUPAC name is 2,2,3,3-tetramethylcyclopropanamine hydrochloride and the Inchi Code is 1S/C7H15N.ClH/c1-6(2)5(8)7(6,3)4;/h5H,8H2,1-4H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties might be available in specialized databases or literature.Scientific Research Applications
Synthesis of Novel Compounds : This compound is used in the synthesis of novel chemical structures. For example, it's utilized in the preparation of new oxazolines, which involves intramolecular cyclic dehydration reactions (Xu Quan-cai, 2011). Similarly, it's used in synthesizing 1-Ethynylcyclopropylamine and its derivatives, showcasing its role in creating new chemical entities (S. Kozhushkov et al., 2010).
Catalytic Applications : It finds use in catalytic processes, such as in dimethylzinc-mediated additions of alkenylzirconocenes to aldimines, highlighting its role in creating allylic amine and C-cyclopropylalkylamine structures (P. Wipf et al., 2003).
Polymer Chemistry : In the field of polymer chemistry, it is used for the functionalization of polymers. For example, its derivative (2,2,5,5-tetramethyl-1-(3-bromopropyl)-1-aza-2,5-disilacyclopentane) is used in the reaction with living anionic polymers for the synthesis of primary amine end-functionalized polystyrene and poly(methyl methacrylate) (H. Ji et al., 2007).
Ring-Opening Cyclization Reactions : It also plays a role in ring-opening cyclization reactions, as shown in the synthesis of tetrahydro-1,3-oxazepines via intramolecular amination of cyclopropylmethyl cation, demonstrating its utility in creating complex cyclic structures (M. Skvorcova et al., 2015).
Analytical Chemistry and Drug Design : It has been identified in studies related to synthetic cannabimimetics, indicating its potential relevance in forensic science and drug design (V. Shevyrin et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2,2,3,3-tetramethylcyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)5(8)7(6,3)4;/h5H,8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHWZWPUKPVGAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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